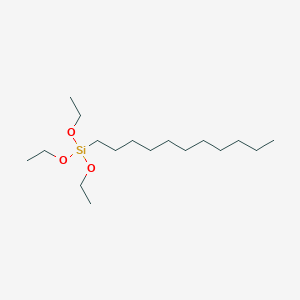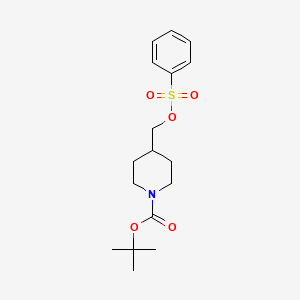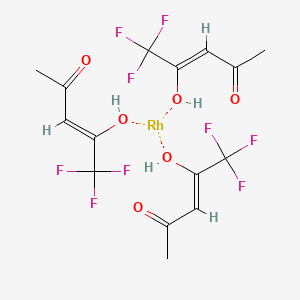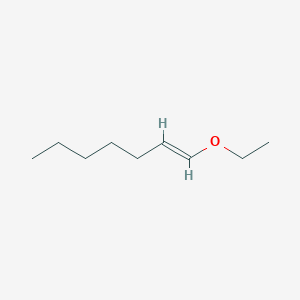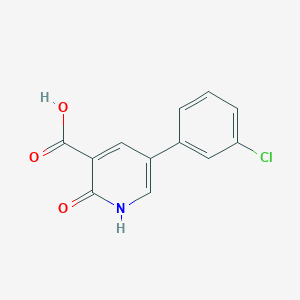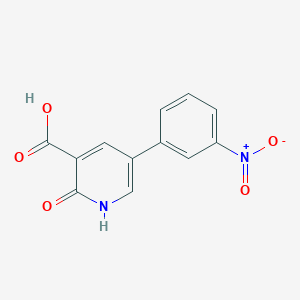
4-(3-Trifluoromethyl-pyrazol-1-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Trifluoromethyl-pyrazol-1-yl)-benzamide” is a chemical compound that is structurally similar to Celecoxib , a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) . The trifluoromethyl group and the pyrazol ring are common features in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a pyrazole ring with a trifluoromethyl group . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy.Mécanisme D'action
Target of Action
Celecoxib primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
Unlike most nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib is a selective noncompetitive inhibitor of the COX-2 enzyme . This means it binds to a site on the COX-2 enzyme that is different from the active site, changing the enzyme’s shape and making it unable to catalyze its reaction.
Biochemical Pathways
By inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation . This has downstream effects on various inflammatory pathways, leading to a reduction in pain and inflammation.
Pharmacokinetics
Celecoxib’s pharmacokinetic properties include its metabolism in the liver , primarily by the CYP2C9 enzyme . It has an elimination half-life of approximately 7.8 hours . It is excreted in the feces (57%) and urine (27%) . These properties impact its bioavailability and determine the dosage and frequency of administration.
Result of Action
The inhibition of COX-2 by Celecoxib leads to a decrease in the production of prostaglandins, reducing inflammation and pain. This makes it effective in treating conditions like osteoarthritis, rheumatoid arthritis, and acute pain .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-6-17(16-9)8-3-1-7(2-4-8)10(15)18/h1-6H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRLBJWHMHGWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


